フィラントトキシン 74

説明

フィラントトキシン 74は、特定のハチやクモの毒に見られる天然毒の合成類似体です。これは、イオンチャネル型グルタミン酸受容体、特にAMPA受容体を阻害する能力で知られているポリアミン毒素です。

科学的研究の応用

Philanthotoxin 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Neuroscience Research: It is used to study the function of ionotropic glutamate receptors, specifically AMPA receptors, in the nervous system. This helps in understanding synaptic transmission and neurotoxicity.

Drug Development: Philanthotoxin 74 serves as a lead compound for the development of new drugs targeting glutamate receptors, which are implicated in various neurological disorders such as epilepsy and neurodegenerative diseases.

Toxicology Studies: Its neurotoxic properties make it a valuable tool for studying the mechanisms of neurotoxicity and developing neuroprotective strategies .

作用機序

フィラントトキシン 74は、イオンチャネル型グルタミン酸受容体、特にAMPA受容体を阻害することによってその効果を発揮します。これは、これらの受容体のイオンチャネル内に結合し、カルシウムやナトリウムなどのイオンの流動を遮断します。この阻害は、グルタミン酸によって媒介される興奮性神経伝達を阻止し、神経活動の低下につながります。 This compoundの分子標的には、さまざまな種類のAMPA受容体があり、その結合親和性は受容体サブタイプによって異なります .

生化学分析

Biochemical Properties

Philanthotoxin 74 plays a significant role in biochemical reactions by interacting with various biomolecules. It is known to inhibit GluA1/A2 (formerly GluR1/2), with little activity at GluA2/A3 (formerly GluR2/3) . This selective inhibition between the two major subtypes of GluA2R-containing AMPARs, GluA1/A2R and GluA2R/A3, is observed when these are coexpressed with γ-2 in oocytes .

Cellular Effects

Philanthotoxin 74 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is reported to fully inhibit GluA1/A2R receptors when applied at a concentration of 500 μM while producing 10% inhibition at GluA2R/A3 receptors .

Molecular Mechanism

The molecular mechanism of action of Philanthotoxin 74 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) .

準備方法

フィラントトキシン 74は、通常、ポリアミン構造の改変を含む一連の化学反応によって合成されます。合成経路には一般的に以下のような手順が含まれます。

出発物質: 合成は市販のポリアミンから始まります。

官能基の修飾: アルキル化、アシル化、アミノ化などの反応を通じて、さまざまな官能基がポリアミン骨格に導入されます。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの手法を用いて精製され、高純度のthis compoundが得られます

化学反応の分析

フィラントトキシン 74は、以下のようないくつかの種類の化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、this compoundの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、一方、還元は化合物の還元型を生成する可能性があります。

科学研究への応用

This compoundは、化学、生物学、医学の分野で幅広い科学研究への応用を有しています。

神経科学研究: これは、神経系におけるイオンチャネル型グルタミン酸受容体、特にAMPA受容体の機能を研究するために使用されます。これは、シナプス伝達と神経毒性を理解するのに役立ちます。

薬物開発: this compoundは、てんかんや神経変性疾患などのさまざまな神経疾患に関与するグルタミン酸受容体を標的とする新しい薬物の開発のためのリード化合物として役立ちます。

毒性学的研究: その神経毒性特性は、神経毒性のメカニズムを研究し、神経保護戦略を開発するための貴重なツールとなっています .

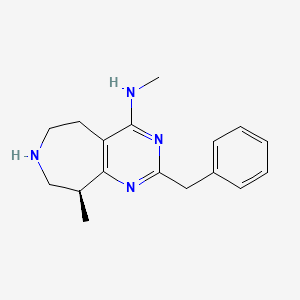

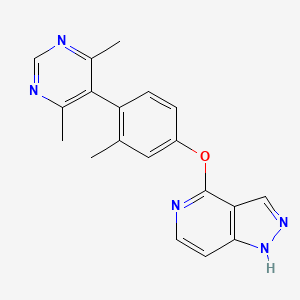

類似化合物との比較

フィラントトキシン 74は、AMPA受容体の選択的阻害によって、ポリアミン毒素の中で独特です。類似の化合物には、以下のようなものがあります。

フィラントトキシン 433: カイネート受容体やNMDA受容体を含む、より広範囲の受容体阻害を示す別のポリアミン毒素。

フィラントトキシン 343: 特定のAMPA受容体サブタイプに対する選択性が向上した合成類似体。

フィラントトキシン 12: 同様の阻害特性を持つ、効力の低い類似体

This compoundは、特定のAMPA受容体サブタイプの阻害における高い選択性と効力のために際立っており、神経薬理学の研究のための貴重なツールとなっています。

特性

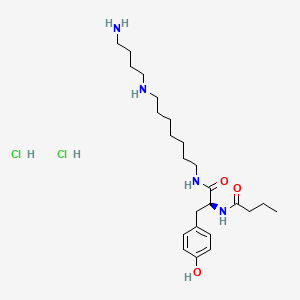

IUPAC Name |

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTJQQMIKVJWLH-IKXQUJFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673102 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-12-5 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Philanthotoxin 74 (PhTx-74) differentiate between AMPA receptor subtypes?

A1: PhTx-74 exhibits selectivity for calcium-permeable AMPA receptors (CP-AMPARs) over calcium-impermeable AMPARs. This selectivity arises from the presence of a glutamine residue (Q/R site) within the pore-forming region of the GluA2 subunit, which renders calcium-impermeable AMPARs insensitive to PhTx-74. [, ]

Q2: What is the impact of PhTx-74 on synaptic transmission in the brain?

A2: PhTx-74 application reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in neurons expressing CP-AMPARs. [, ] This suggests that CP-AMPARs contribute significantly to basal synaptic transmission in these neurons. Furthermore, the sleep-wake cycle influences the abundance of CP-AMPARs, highlighting the dynamic regulation of synaptic transmission. []

Q3: Can neuronal activity modulate the sensitivity of AMPARs to PhTx-74?

A3: Yes, research demonstrates that specific patterns of neuronal activity can alter the sensitivity of AMPARs to PhTx-74. Repetitive burst firing, a characteristic of slow-wave sleep, leads to the removal of CP-AMPARs from the synapse, decreasing sensitivity to PhTx-74. [] This finding suggests that neuronal activity plays a crucial role in regulating synaptic plasticity and AMPAR subtype composition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide](/img/structure/B610022.png)

![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)